molecular formula C18H18O2 B13417074 2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 73429-23-9

2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl

Katalognummer: B13417074
CAS-Nummer: 73429-23-9
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: JAOAXDKLJNQYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C17H20O8 It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of biphenyl with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

73429-23-9

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

1-prop-2-enoxy-2-(2-prop-2-enoxyphenyl)benzene

InChI

InChI=1S/C18H18O2/c1-3-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20-14-4-2/h3-12H,1-2,13-14H2

InChI-Schlüssel

JAOAXDKLJNQYPT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC=C1C2=CC=CC=C2OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.